molecular formula C10H20O3 B13749049 Ethyl 3-(2-methylpropoxy)butanoate

Ethyl 3-(2-methylpropoxy)butanoate

Cat. No.: B13749049
M. Wt: 188.26 g/mol
InChI Key: AFDVLIZCZQJNRC-UHFFFAOYSA-N
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Description

Ethyl 3-(2-methylpropoxy)butanoate is a chemical compound with the molecular formula C10H20O3 . As an ester, it belongs to a class of compounds widely studied for their organoleptic properties and are frequently identified as significant contributors to the characteristic aromas of various fruits . Esters like this are often formed from the reaction of a carboxylic acid with an alcohol, a fundamental process in organic chemistry . The specific structure of this compound, which includes a butanoate chain and a 2-methylpropoxy (isobutoxy) group, suggests its potential utility in several research fields. In flavor and fragrance research, it may be investigated as a volatile aroma compound or a potential precursor to flavor molecules. The compound's structure is analogous to other ethyl and isobutyl esters known to impart fruity notes, making it a candidate for studies in food science and aroma volatile research . In organic synthesis, it can serve as a building block or intermediate for the preparation of more complex molecules. Researchers value this ester for its application in developing new compounds and studying reaction mechanisms. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

ethyl 3-(2-methylpropoxy)butanoate

InChI

InChI=1S/C10H20O3/c1-5-12-10(11)6-9(4)13-7-8(2)3/h8-9H,5-7H2,1-4H3

InChI Key

AFDVLIZCZQJNRC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)OCC(C)C

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution on Haloalkyl Esters

An alternative synthetic strategy involves the nucleophilic substitution of a haloalkyl ester intermediate with 2-methylpropanol:

$$
\text{Ethyl 3-chlorobutanoate} + \text{2-methylpropanol} \xrightarrow[\text{base}]{\text{solvent}} \text{Ethyl 3-(2-methylpropoxy)butanoate} + HCl
$$

This method requires:

  • Preparation or purchase of ethyl 3-chlorobutanoate
  • Use of a base (e.g., potassium carbonate) to neutralize HCl formed
  • Suitable polar aprotic solvent (e.g., DMF, DMSO)
  • Heating to promote substitution
  • Purification by extraction and distillation

This approach can be effective but may involve more steps and handling of hazardous intermediates.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents Catalyst/Conditions Advantages Disadvantages Typical Yield (%)
Catalytic addition of alcohol to ethyl acrylate Ethyl acrylate, 2-methylpropanol Anion-exchange resin, tubular reactor, 60–120 °C Continuous process, catalyst reuse, high conversion Requires specialized reactor setup 70–90 (estimated)
Acid-catalyzed etherification Ethyl 3-hydroxybutanoate, 2-methylpropanol Strong acid catalyst, reflux, water removal Simple reagents, straightforward Equilibrium reaction, water removal needed 60–80 (estimated)
Nucleophilic substitution on haloalkyl ester Ethyl 3-chlorobutanoate, 2-methylpropanol Base (K2CO3), polar aprotic solvent, heat Direct substitution, no double bonds Handling hazardous intermediates, multi-step 50–75 (estimated)

Research Findings and Optimization Notes

  • Catalyst choice and pretreatment are critical in the addition reaction method to maintain activity and selectivity. Pretreatment involves washing with dehydrated alcohol and nitrogen purging to remove moisture and impurities, as moisture can inhibit catalyst performance.

  • Molar ratios of reagents significantly affect yield and reaction rate. Excess alcohol (up to 100:1 molar ratio) can drive the reaction forward but may require recovery and recycling steps.

  • Temperature control is essential to avoid side reactions such as polymerization of acrylate or decomposition of sensitive intermediates.

  • Purification steps typically involve washing with organic solvents, concentration under reduced pressure, and recrystallization or distillation to achieve high purity.

  • Environmental and safety considerations favor the use of fixed-bed catalytic reactors and mild conditions to minimize waste and hazards.

  • Although no direct literature on this compound was found, methods for structurally similar esters and ethers provide a strong foundation for synthesis and scale-up.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-methylpropoxy)butanoate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding acid and alcohol.

    Reduction: The ester can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.

    Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Transesterification: Catalysts like sodium methoxide or sulfuric acid.

Major Products Formed

    Hydrolysis: 3-(2-methylpropoxy)butanoic acid and ethanol.

    Reduction: 3-(2-methylpropoxy)butanol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Ethyl 3-(2-methylpropoxy)butanoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

    Biology: Investigated for its role in natural flavor and fragrance biosynthesis.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.

    Industry: Widely used in the flavor and fragrance industry to impart fruity scents to products.

Mechanism of Action

The mechanism of action of ethyl 3-(2-methylpropoxy)butanoate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity aroma. In chemical reactions, the ester bond is susceptible to nucleophilic attack, which leads to its hydrolysis or transesterification.

Comparison with Similar Compounds

Ethyl 3-Hydroxy-3-methylbutanoate ()

  • Molecular Formula : C₇H₁₄O₃
  • Molecular Weight : 146.18 g/mol
  • Substituent : Hydroxy (–OH) and methyl (–CH₃) groups at the 3-position.
  • Key Differences: The hydroxy group increases polarity, enhancing solubility in polar solvents like ethanol compared to the hydrophobic isobutoxy group in the target compound. Ethyl 3-hydroxy-3-methylbutanoate is more prone to oxidation or hydrogen bonding, whereas the ether linkage in the target compound confers greater hydrolytic stability.
  • Applications: Likely used in flavors/fragrances due to fruity notes, whereas the target compound’s isobutoxy group may impart earthy or woody tones .

Ethyl 2-Methoxybenzoate ()

  • Molecular Formula : C₁₀H₁₂O₃
  • Molecular Weight : 180.20 g/mol
  • Substituent : Methoxy (–OCH₃) group on an aromatic ring.
  • Key Differences :
    • The aromatic ring in Ethyl 2-methoxybenzoate results in higher melting points and distinct UV absorption compared to aliphatic esters.
    • The target compound’s aliphatic chain and isobutoxy group reduce rigidity, leading to lower boiling points and increased volatility.
  • Applications : Aromatic esters are common in food additives; the target compound’s aliphatic nature may favor industrial solvents .

Phosphoryl Compound with 2-Methylpropoxy Substituent ()

  • Molecular Formula: C₁₁H₂₇ClNO₂PS
  • Substituent : 2-Methylpropoxy group attached to a phosphoryl center.
  • Key Differences :
    • The phosphonate ester in is more reactive toward nucleophiles (e.g., hydrolysis) than the target compound’s carboxylate ester.
    • The phosphoryl group enables applications in agrochemicals or pharmaceuticals, whereas the target compound may serve as a flavor intermediate .

Ethyl 3-Anilinobutanoate Derivatives ()

  • Example: Ethyl 3-[(3,4-diethoxy)anilino]butanoate
  • Substituent: Aromatic amino (–NHAr) group at the 3-position.
  • Key Differences: The amino group facilitates hydrogen bonding, increasing melting points and solubility in polar aprotic solvents.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Polarity Stability to Hydrolysis Applications
Ethyl 3-(2-methylpropoxy)butanoate C₁₀H₂₀O₃ 188.27 Isobutoxy Low High Flavors, solvents
Ethyl 3-hydroxy-3-methylbutanoate C₇H₁₄O₃ 146.18 Hydroxy, methyl High Moderate Fragrances, pharmaceuticals
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ 180.20 Methoxy (aromatic) Moderate High Food additives
Phosphoryl compound () C₁₁H₂₇ClNO₂PS 327.83 Isobutoxy (phosphoryl) Moderate Low Agrochemicals

Research Findings and Implications

  • Reactivity: The isobutoxy group in the target compound enhances steric hindrance, reducing nucleophilic attack compared to hydroxy or amino analogs .
  • Thermal Stability : Aliphatic esters like the target compound typically decompose at lower temperatures (150–200°C) than aromatic analogs (>250°C) due to weaker intermolecular forces .
  • Synthetic Routes : Similar to ’s methods, the target compound could be synthesized via nucleophilic substitution of a hydroxy precursor with isobutoxide .

Q & A

Q. Table 1: Reactivity Comparison with Structural Analogs

CompoundSN2 Reactivity (%)COX-2 IC₅₀ (µM)
This compound6012
Ethyl 3-(n-propoxy)butanoate10025
Ethyl 3-(tert-butoxy)butanoate4518

Q. Table 2: Stability Under Accelerated Conditions

ConditionDegradation (%)Major Product
pH 2, 70°C, 7d853-(2-methylpropoxy)butanoic acid
UV light, 48h40Ethyl 3-oxobutanoate

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